(2s)-2,6-Diaminohexan-1-Ol chemical properties and structure
(2s)-2,6-Diaminohexan-1-Ol chemical properties and structure
An In-depth Technical Guide to (2S)-2,6-Diaminohexan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its unique bifunctional nature, possessing both primary amine groups and a primary alcohol, combined with its defined stereochemistry, makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.
Chemical Identity and Structure
(2S)-2,6-Diaminohexan-1-ol is the direct reduction product of the amino acid L-lysine. The defining structural features are a six-carbon aliphatic backbone, an amino group at the C2 (α) position, a second amino group at the C6 (ε) position, and a primary alcohol at the C1 position.
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IUPAC Name: (2S)-2,6-Diaminohexan-1-ol
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Common Synonyms: L-Lysinol, (S)-2,6-Diaminohexan-1-ol[1]
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CAS Number: 110690-36-3[1]
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Molecular Formula: C₆H₁₆N₂O[1]
Stereochemistry
The sole chiral center is located at the C2 position, bearing an amino group and a hydroxymethyl group. The "(2S)" designation indicates that its stereochemical configuration is inherited directly from its parent amino acid, L-lysine ((2S)-2,6-diaminohexanoic acid).[3][4][5] This retention of stereochemical integrity is paramount, as it allows for the synthesis of enantiomerically pure downstream compounds, a critical requirement in modern drug development to ensure target specificity and minimize off-target effects.
Molecular Structure Diagram
The following diagram illustrates the 2D chemical structure of (2S)-2,6-Diaminohexan-1-ol, highlighting its key functional groups.
Caption: 2D structure of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol).
Physicochemical Properties
The physical and chemical properties of L-Lysinol are dictated by its functional groups. The presence of two basic amino groups and a polar hydroxyl group confers high water solubility.[6]
| Property | Value | Source |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Molecular Formula | C₆H₁₆N₂O | [1] |
| Appearance | Clear, colorless liquid | [6] |
| pKa (α-amino group) | ~9 | [7] |
| pKa (ε-amino group) | ~10.5 | [7] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in water | [6] |
Note on pKa Values: The pKa values are estimated based on the parent amino acid, L-lysine.[5][7][8] The ε-amino group is more basic than the α-amino group. This differential basicity is a key feature that can be exploited for selective chemical modifications. For instance, under controlled acidic conditions (pH ~9.5-10), the α-amino group can be protonated preferentially, leaving the ε-amino group available for nucleophilic attack.
Synthesis and Manufacturing
The most prevalent and efficient method for synthesizing L-Lysinol is the reduction of the carboxylic acid group of L-lysine or its corresponding esters.
Causality in Reagent Selection
The choice of reducing agent is critical and depends on the starting material.
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L-Lysine (Free Acid): Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid directly. This method is powerful but requires anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.
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L-Lysine Esters (e.g., Methyl or Ethyl Ester): The ester is more easily reduced than the carboxylic acid. This allows for the use of milder reducing agents like sodium borohydride (NaBH₄), often in alcoholic solvents. This route is generally safer, more scalable, and involves simpler workup procedures.
The esterification of L-lysine followed by reduction is the preferred industrial route due to its higher efficiency and improved safety profile.
Synthesis Workflow Diagram
The following diagram outlines the common two-step synthesis of L-Lysinol from L-lysine.
Caption: Common synthetic pathway for L-Lysinol from L-lysine.
Applications in Research and Drug Development
The trifunctional nature of L-Lysinol makes it a highly sought-after chiral building block.[9]
Chiral Ligands for Asymmetric Catalysis
The two amino groups and the hydroxyl group provide ideal coordination sites for metal ions. L-Lysinol and its derivatives are frequently used to synthesize chiral ligands for transition metal catalysts. These catalysts are employed in asymmetric synthesis to produce enantiomerically pure compounds, a cornerstone of modern pharmaceutical manufacturing.
Peptidomimetics and Drug Scaffolds
L-Lysinol serves as a scaffold to create peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability.[10] By replacing a natural amino acid residue with an L-Lysinol-derived unit, researchers can introduce conformational constraints, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[]
Building Block for Bioactive Molecules
L-Lysinol is a key intermediate in the synthesis of a variety of bioactive compounds.[9] Its derivatives have been incorporated into:
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Enzyme Inhibitors: The strategically placed functional groups can interact with active sites of enzymes, leading to potent and selective inhibition.
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Organogelators: L-lysine-based molecules have been designed as gelators for applications in controlled drug release systems.[12]
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Surfactants and Permeation Enhancers: The amphiphilic nature of some L-Lysinol derivatives makes them useful as biocompatible surfactants or as agents to enhance drug delivery across biological membranes.[13][14]
Experimental Protocol: Synthesis of L-Lysinol from L-Lysine Monohydrochloride
This protocol describes a reliable, lab-scale synthesis via the esterification and subsequent reduction of L-lysine.
Self-Validation: The integrity of this protocol is validated at each stage through characterization. The formation of the intermediate ester and the final product should be confirmed by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure purity and structural correctness.
Step 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-lysine monohydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of lysine).
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Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification and protects the amino groups as hydrochloride salts.
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Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-lysine methyl ester dihydrochloride. This intermediate is typically used in the next step without further purification after drying under high vacuum.
Step 2: Reduction to L-Lysinol
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Setup: In a separate, larger round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (4.0-5.0 eq) in anhydrous ethanol.
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Addition: Dissolve the L-lysine methyl ester dihydrochloride from Step 1 in anhydrous ethanol and add it dropwise to the sodium borohydride suspension at 0°C. Causality: A slow addition is necessary to control the exothermic reaction and hydrogen gas evolution. The use of an inert atmosphere is a critical safety measure.
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Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.
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Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Acidify the mixture with aqueous HCl (e.g., 2M HCl) to pH ~1-2 to neutralize excess borohydride.
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Purification: Remove the ethanol under reduced pressure. The remaining aqueous solution can be purified using ion-exchange chromatography. The product is typically eluted from a cation-exchange column using an ammonia solution gradient.
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Final Product: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield L-Lysinol as a clear, viscous liquid. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and MS analysis.
Safety and Handling
While (2S)-2,6-Diaminohexan-1-ol itself is not classified as a hazardous substance, the reagents used in its synthesis are.[15]
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Handling: Handle in accordance with good industrial hygiene and safety practices.[16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]
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Incompatibilities: Avoid strong oxidizing agents.[16]
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Synthesis Hazards: Reagents like thionyl chloride are corrosive and react violently with water. Lithium aluminum hydride and sodium borohydride are flammable and react with water to produce hydrogen gas. All synthesis steps should be performed by trained personnel in a chemical fume hood.
Conclusion
(2S)-2,6-Diaminohexan-1-ol is a foundational chiral building block whose importance in synthetic and medicinal chemistry continues to grow. Its direct lineage from a natural amino acid provides a biocompatible and stereochemically defined scaffold. The differential reactivity of its three functional groups offers a rich platform for chemical elaboration, enabling the construction of complex molecules with precise three-dimensional architectures. For drug development professionals, L-Lysinol represents a key tool for optimizing lead compounds, creating novel peptidomimetics, and designing sophisticated drug delivery systems.
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